molecular formula C6HCl3F8O2 B1605570 3,5,6-Trichlorooctafluorohexanoic acid CAS No. 2106-54-9

3,5,6-Trichlorooctafluorohexanoic acid

Cat. No.: B1605570
CAS No.: 2106-54-9
M. Wt: 363.4 g/mol
InChI Key: ANRGSWRBGXZQLY-UHFFFAOYSA-N
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Description

3,5,6-Trichlorooctafluorohexanoic acid is a synthetic organic compound with the molecular formula C6HCl3F8O2 and a molecular weight of 363.417 g/mol . This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties.

Chemical Reactions Analysis

3,5,6-Trichlorooctafluorohexanoic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Polymer Chemistry

TCA is utilized in the development of high-performance polymers. Its fluorinated structure contributes to the creation of materials with enhanced chemical resistance and thermal stability. For example, TCA can be copolymerized with other monomers to produce durable coatings suitable for harsh environments . These polymers are particularly valuable in applications requiring resistance to corrosive chemicals and extreme temperatures.

Application AreaDescription
CoatingsDurable, flexible coatings for metal or fabric surfaces resistant to chemicals
Films and FibersProduction of laminates and fibers with enhanced durability

Environmental Science

Research has highlighted TCA's role in studying environmental contaminants, particularly concerning per- and polyfluoroalkyl substances (PFAS). TCA serves as a model compound for understanding the degradation pathways and environmental impact of PFAS in ecosystems . Studies indicate that TCA can undergo photolytic degradation under UV light, providing insights into potential remediation strategies for PFAS contamination .

Biochemical Studies

TCA has been investigated for its biological effects, particularly concerning cellular mechanisms and toxicity. Its interactions with biological systems are being studied to assess potential impacts on human health and the environment. The compound's unique structure allows researchers to explore its effects on cellular processes such as lipid metabolism and signaling pathways.

Case Study 1: Fluorinated Polymers Development

A study demonstrated the successful copolymerization of TCA with trifluoropropene to create a new class of thermoplastic materials. These materials exhibited superior mechanical properties and chemical resistance compared to traditional polymers. The research indicated that incorporating TCA into polymer formulations significantly improved their performance in industrial applications .

Case Study 2: Environmental Impact Assessment

In another investigation focused on PFAS degradation, researchers utilized TCA as a surrogate to evaluate the effectiveness of various photolytic methods for breaking down persistent environmental pollutants. The results showed that UV treatment could effectively reduce TCA concentrations in contaminated water sources, suggesting viable pathways for PFAS remediation strategies .

Mechanism of Action

Biological Activity

3,5,6-Trichlorooctafluorohexanoic acid (CAS 2106-54-9) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound features a complex structure characterized by multiple chlorine and fluorine atoms, which significantly influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C6HCl3F8O2
  • Molecular Weight : 363.41 g/mol
  • Purity : Typically ≥ 98% .

The presence of chlorine and fluorine atoms in the structure contributes to its stability and resistance to degradation, making it a subject of study in environmental chemistry and toxicology.

Research indicates that this compound may interfere with various biological processes, primarily due to its ability to mimic fatty acids and disrupt lipid metabolism. The following mechanisms have been proposed:

  • Endocrine Disruption : The compound has been shown to interact with hormone receptors, potentially leading to altered endocrine function. This is particularly concerning given the role of perfluorinated compounds in developmental and reproductive toxicity.
  • Cellular Toxicity : Studies have indicated that exposure to this compound can induce cytotoxic effects in various cell lines, leading to apoptosis and other forms of cell death .
  • Inflammatory Response : There is evidence suggesting that this compound can trigger inflammatory pathways, which may contribute to chronic diseases .

Case Studies

  • In Vitro Studies :
    • A study conducted on human liver cells demonstrated that exposure to this compound resulted in significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
  • Animal Models :
    • In rodent models, administration of the compound led to alterations in metabolic profiles, including increased liver weight and changes in serum lipid levels. These findings suggest potential implications for metabolic disorders such as obesity and diabetes .
  • Environmental Impact Studies :
    • Research focusing on the environmental persistence of this compound has shown that it can accumulate in aquatic ecosystems, leading to bioaccumulation in fish species. This raises concerns about the potential for trophic transfer and long-term ecological effects .

Comparative Biological Activity

A comparison of this compound with other perfluorinated compounds reveals distinct biological activities:

CompoundEndocrine DisruptionCytotoxicityInflammatory Response
This compoundHighModerateHigh
Perfluorooctanoic acid (PFOA)ModerateHighModerate
Perfluorobutanoic acid (PFBA)LowLowLow

This table illustrates that while all three compounds exhibit some level of biological activity, this compound is particularly potent regarding endocrine disruption and inflammatory responses.

Properties

IUPAC Name

3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F8O2/c7-3(12,2(10,11)1(18)19)5(14,15)4(8,13)6(9,16)17/h(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRGSWRBGXZQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880176
Record name 3,5,6-Trichloroperfluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2106-54-9
Record name 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6-Trichloroperfluorohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-Trichloroperfluorohexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5,6-TRICHLORO-2,2,3,4,4,5,6,6-OCTAFLUOROHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/984FX617ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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